
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine atoms, a diphenylphosphanyl group, and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole typically involves multi-step organic reactions One common approach is to start with a pyrazole precursor, which undergoes bromination to introduce bromine atoms at the 3 and 4 positions The diphenylphosphanyl group is then introduced through a phosphination reaction, and the ethenyl group is added via a vinylation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for bromination and phosphination steps, as well as the development of efficient purification methods to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents in place of the bromine atoms.
Aplicaciones Científicas De Investigación
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new ligands for catalysis.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The diphenylphosphanyl group can interact with metal ions, making the compound useful as a ligand in catalysis. The ethenyl group can participate in polymerization reactions, contributing to the formation of new materials.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-1H-pyrazole: Lacks the diphenylphosphanyl and ethenyl groups, making it less versatile in terms of chemical reactivity and applications.
5-(Diphenylphosphanyl)-1-ethenyl-1H-pyrazole: Lacks the bromine atoms, which can limit its use in certain substitution reactions.
3,4-Dibromo-5-(diphenylphosphanyl)-1H-pyrazole: Lacks the ethenyl group, which can affect its ability to participate in polymerization reactions.
Uniqueness
3,4-Dibromo-5-(diphenylphosphanyl)-1-ethenyl-1H-pyrazole is unique due to the combination of its substituents, which confer a range of chemical reactivities and potential applications. The presence of both bromine atoms and a diphenylphosphanyl group allows for diverse chemical modifications, while the ethenyl group provides additional functionality for polymerization and material science applications.
Propiedades
Número CAS |
923035-98-7 |
|---|---|
Fórmula molecular |
C17H13Br2N2P |
Peso molecular |
436.1 g/mol |
Nombre IUPAC |
(4,5-dibromo-2-ethenylpyrazol-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C17H13Br2N2P/c1-2-21-17(15(18)16(19)20-21)22(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 |
Clave InChI |
GWWJLLQHHWEWNZ-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C(=C(C(=N1)Br)Br)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


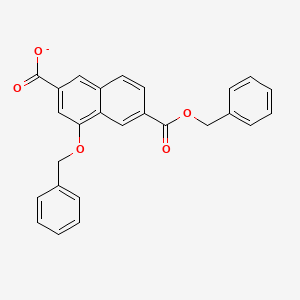
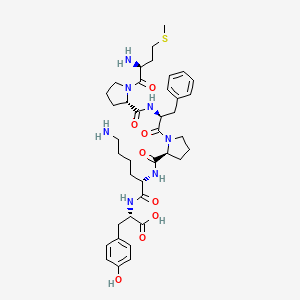
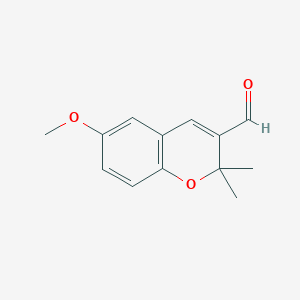
![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)
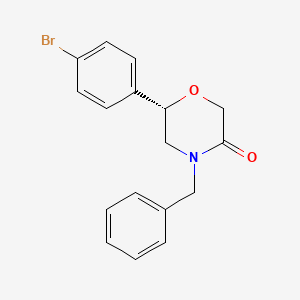
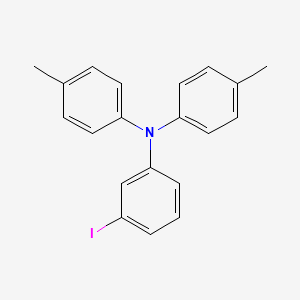
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
